

# Physical and chemical properties of Benzo[b]naphtho[1,2-d]furan

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## Compound of Interest

Compound Name: Benzo[b]naphtho[1,2-d]furan

Cat. No.: B1583413

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## Introduction: The Significance of the Benzonaphthofuran Core

The **Benzo[b]naphtho[1,2-d]furan** molecule is a fused heterocyclic system consisting of benzene, naphthalene, and furan rings. This structural motif is prevalent in numerous naturally occurring and synthetic compounds that exhibit a wide array of biological activities.<sup>[1][2]</sup> The benzofuran scaffold, in particular, is a cornerstone in the development of therapeutic agents, demonstrating antitumor, anti-inflammatory, antifungal, and antiviral properties.<sup>[1][2]</sup> Derivatives of the closely related naphthofuran core have also been investigated for a range of pharmacological applications, including as antimicrobial, analgesic, and diuretic agents.<sup>[3]</sup>

Beyond its medicinal importance, the extended  $\pi$ -conjugated system of **Benzo[b]naphtho[1,2-d]furan** and its isomers imparts valuable optical and electronic properties. This has led to their investigation as intermediates in the synthesis of organic photoelectric materials, particularly for use in Organic Light-Emitting Diodes (OLEDs).<sup>[4][5]</sup> This guide synthesizes the available technical data to provide a holistic understanding of this versatile molecule.

## Physicochemical Properties

The fundamental physical and chemical properties of **Benzo[b]naphtho[1,2-d]furan** are critical for its handling, characterization, and application in experimental settings. These properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	205-39-0	[6][7][8]
Molecular Formula	C <sub>16</sub> H <sub>10</sub> O	[6][7][9]
IUPAC Name	naphtho[2,1-b][10]benzofuran	[6]
Molecular Weight	218.25 g/mol	[6][7][9]
Appearance	White to light yellow/red powder or crystals	[7][11][12]
Melting Point	43.0 to 47.0 °C	[11][12]
Boiling Point	394.1°C at 760 mmHg	[13]
Density	1.25 g/cm <sup>3</sup>	[13]
Solubility	Insoluble in water (1.7E-5 g/L at 25°C)	[7]
Flash Point	208.3°C	[13]
Vapor Pressure	4.62 x 10 <sup>-6</sup> mmHg at 25°C	[13]

Note on Melting Point: There is a discrepancy in reported melting points. While some commercial suppliers report a value of 32°C[10], a more commonly cited range is 43.0 to 47.0 °C.[11][12] Researchers should consider verifying this property on their specific sample.

## Spectral Characterization

Accurate identification of **Benzo[b]naphtho[1,2-d]furan** relies on standard spectroscopic techniques.

- Mass Spectrometry (MS): The compound's mass spectrum provides confirmation of its molecular weight. The exact mass is 218.0732 Da.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both <sup>1</sup>H and <sup>13</sup>C NMR are essential for structural elucidation. Public databases like PubChem contain reference spectra that can be used for comparison and verification of the compound's identity and purity.[6] The proton and

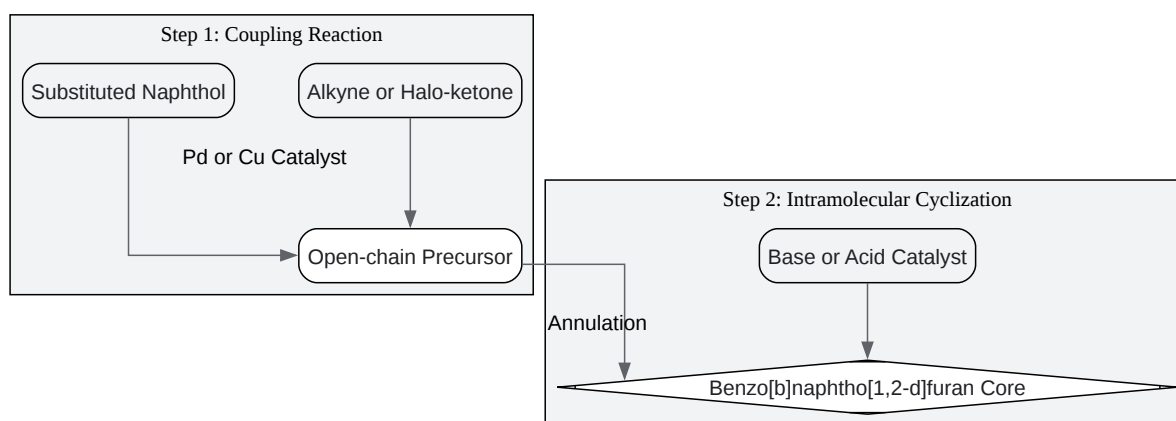
carbon signals are distributed in the aromatic region, consistent with the fused polycyclic structure.

## Synthesis Methodologies

The synthesis of the benzonaphthofuran core is a well-studied area of organic chemistry. Most methods rely on the intramolecular cyclization of various open-chain precursors.<sup>[14]</sup> This approach offers a versatile route to the fused furan ring system.

A generalized synthetic strategy often involves the coupling of a substituted phenol or naphthol derivative with a component that will ultimately form the furan ring, followed by a cyclization step. For instance, a modified Larock-type coupling is a known method for producing benzofuran derivatives.<sup>[2]</sup> A key strategy for synthesizing related naphthofurans involves the indium-catalyzed cascade reaction between a naphthoquinone and a  $\beta$ -ketoamide.<sup>[15]</sup>

Below is a conceptual workflow illustrating a common approach to the synthesis of fused furan systems.



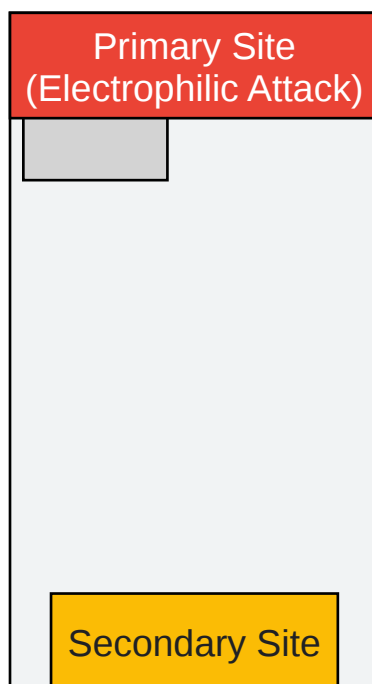
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Caption: Generalized workflow for the synthesis of the Benzonaphthofuran core.

## Chemical Reactivity

The chemical behavior of **Benzo[b]naphtho[1,2-d]furan** is largely dictated by the properties of the fused benzofuran moiety.

**Electrophilic Substitution:** The benzofuran ring is susceptible to electrophilic substitution reactions.<sup>[1]</sup> Theoretical calculations and experimental evidence for the simpler benzofuran scaffold show that the C2 position on the furan ring is the most electron-rich and therefore the preferred site for electrophilic attack.<sup>[1][16]</sup> If the C2 position is blocked, substitution may occur at C3. This principle can be extended to the more complex **Benzo[b]naphtho[1,2-d]furan** system, making it a valuable precursor for further functionalization. Common electrophilic substitution reactions include nitration and Friedel-Crafts acylation.<sup>[1]</sup>



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Caption: Predicted sites of electrophilic attack on the benzofuran moiety.

**Stability:** While more stable than furan itself, the benzofuran ring can undergo polymerization in the presence of strong, concentrated acids.<sup>[1]</sup> This highlights the need for careful selection of reaction conditions when handling the compound.

## Applications and Biological Significance

The benzonaphthofuran scaffold is a privileged structure in drug discovery and materials science.

**Drug Development:** The broader class of benzofurans exhibits significant pharmacological potential. Many natural and synthetic compounds containing this core are known to have anticancer, antibacterial, and antifungal activities.<sup>[2]</sup> For example, derivatives of the related isomer, Benzo[b]naphtho[2,1-d]furan, have been isolated from the plant *Streblus usambarensis* and demonstrated moderate antibacterial activity against *Bacillus subtilis*.<sup>[17]</sup> This suggests that **Benzo[b]naphtho[1,2-d]furan** and its derivatives are promising candidates for further biological screening and development as novel therapeutic agents.

**Materials Science:** The extended conjugated system of **Benzo[b]naphtho[1,2-d]furan** makes it an interesting building block for organic electronic materials. Brominated derivatives of related isomers are used as intermediates in the synthesis of triarylamine and benzidine derivatives, which are high-performance hole-transport materials for OLEDs.<sup>[4][5]</sup> These materials contribute to devices with lower driving voltages, higher efficiencies, and longer operational lifetimes.<sup>[5]</sup>

## Safety and Handling

Understanding the toxicological profile and handling requirements is paramount for ensuring laboratory safety.

**Hazard Classification:** **Benzo[b]naphtho[1,2-d]furan** is classified under the Globally Harmonized System (GHS) with the following warnings:

- H400: Very toxic to aquatic life.<sup>[6][13]</sup>
- H410: Very toxic to aquatic life with long lasting effects.<sup>[6][11][12][13]</sup>

**Recommended Safety Protocols:** The following step-by-step protocol should be followed when handling this compound.

Step	Action	Rationale
1. Personal Protective Equipment (PPE)	Wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.	To prevent skin and eye contact.
2. Ventilation	Handle the compound in a well-ventilated area or a chemical fume hood.	To minimize inhalation of dust or vapors.
3. Environmental Protection	Avoid release to the environment. Prevent entry into drains and waterways.	The compound is classified as very toxic to aquatic life.[6][13]
4. Spillage	In case of a spill, collect the spillage using appropriate absorbent materials.	As per precautionary statement P391.[11][12]
5. Disposal	Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.	As per precautionary statement P501.[11][12]
6. Storage	Store in a tightly sealed container in a cool, dry place away from incompatible materials.	To maintain chemical stability and prevent contamination.

## Conclusion

**Benzo[b]naphtho[1,2-d]furan** is a polycyclic aromatic compound with significant potential rooted in its versatile chemical structure. Its physicochemical properties are well-defined, providing a solid foundation for its use in research. The established reactivity of the benzofuran core, particularly its susceptibility to electrophilic substitution, allows for straightforward functionalization to create novel derivatives. These derivatives hold promise in both medicinal chemistry, as potential antimicrobial and anticancer agents, and in materials science as building blocks for advanced organic electronics. Adherence to strict safety protocols is

essential due to its environmental toxicity. This guide serves as a foundational resource for scientists aiming to explore and harness the unique properties of this valuable chemical entity.

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